5-(Azetidin-3-yl)-2-fluoropyridine
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Overview
Description
5-(Azetidin-3-yl)-2-fluoropyridine is a heterocyclic compound that features both an azetidine ring and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-2-fluoropyridine typically involves the coupling of azetidine derivatives with fluoropyridine precursors. One common method is the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine, followed by deprotection and further functionalization . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may include the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to diversify the heterocyclic building blocks .
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the fluoropyridine moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoropyridine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the pyridine ring.
Scientific Research Applications
5-(Azetidin-3-yl)-2-fluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-2-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 3-Azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole
Uniqueness
5-(Azetidin-3-yl)-2-fluoropyridine is unique due to its combination of an azetidine ring and a fluoropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H9FN2 |
---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-2-fluoropyridine |
InChI |
InChI=1S/C8H9FN2/c9-8-2-1-6(5-11-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2 |
InChI Key |
TYGAMIUYNMDUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CN=C(C=C2)F |
Origin of Product |
United States |
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